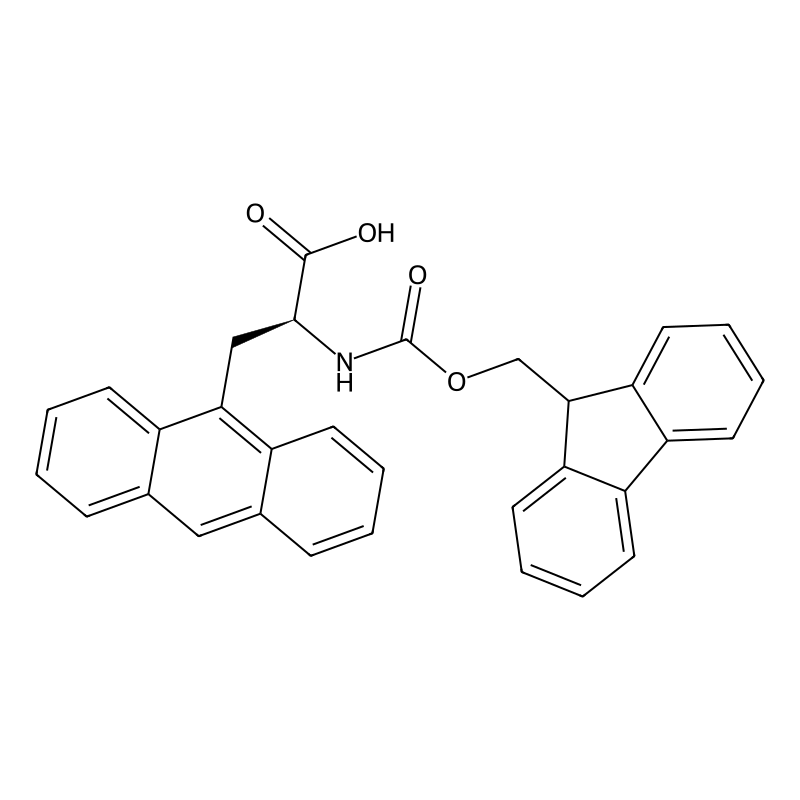

Fmoc-3-(9-anthryl)-L-alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Fmoc (Fluorenylmethoxycarbonyl protecting group): This group is commonly used in peptide synthesis to temporarily protect the amino group of an amino acid during chain assembly. It can be selectively removed under mild conditions to allow for peptide bond formation.

- 9-Anthryl moiety: This group attached to the side chain introduces bulky aromatic functionality and fluorescence properties.

These features make Fmoc-3-(9-anthryl)-L-alanine a valuable tool in several scientific research applications:

Peptide Synthesis and Labeling:

- Fmoc-3-(9-anthryl)-L-alanine can be incorporated into peptides using standard solid-phase peptide synthesis techniques.

- The anthryl group allows for the fluorescent labeling of the peptide, enabling its detection and monitoring in various assays.

Protein-Protein Interactions:

- The bulky anthryl group can be used to probe protein-protein interactions by affecting the binding affinity or introducing steric hindrance.

- The fluorescence of the anthryl moiety can also be used to monitor conformational changes in proteins upon interaction.

Studies of Enzyme Activity:

- Fmoc-3-(9-anthryl)-L-alanine can be used as a substrate or inhibitor for enzymes to investigate their activity and selectivity.

- The anthryl group's fluorescence can report on changes in the local environment around the enzymatic active site.

Self-assembling Nanostructures:

Fmoc-3-(9-anthryl)-L-alanine is a synthetic amino acid derivative characterized by the presence of a 9-anthryl group attached to the third carbon of the alanine backbone. Its empirical formula is and it has a molecular weight of approximately 487.56 g/mol. The compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ability to introduce aromatic properties into peptides, which can enhance their biological activity and structural characteristics .

- Deprotection Reactions: The Fmoc (9-fluorenylmethyloxycarbonyl) group can be removed under basic conditions, allowing for the formation of peptide bonds with other amino acids.

- Peptide Bond Formation: It can react with other activated carboxylic acids or amines to form peptide bonds, facilitating the synthesis of larger peptides.

- Nucleophilic Substitution: The anthracene moiety can undergo electrophilic substitution reactions, which may be utilized for further functionalization .

The incorporation of Fmoc-3-(9-anthryl)-L-alanine into peptides can significantly influence their biological properties. The anthracene moiety contributes to increased hydrophobicity and potential interactions with biological membranes or proteins. Studies have shown that peptides containing this compound exhibit enhanced binding affinities and may demonstrate unique biological activities, such as improved stability against enzymatic degradation .

The synthesis of Fmoc-3-(9-anthryl)-L-alanine typically involves several steps:

- Protection of L-Alanine: The amino group of L-alanine is protected using the Fmoc group.

- Formation of the Anthracene Derivative: The 9-anthryl group is introduced through a coupling reaction, often involving coupling reagents such as dicyclohexylcarbodiimide or similar agents.

- Purification: The final product is purified using chromatography techniques to ensure high purity levels suitable for biological applications .

Fmoc-3-(9-anthryl)-L-alanine has several applications, including:

- Peptide Synthesis: Utilized in the construction of peptides for research and therapeutic purposes.

- Fluorescent Probes: Its anthracene moiety allows for fluorescence applications, making it useful in biochemical assays.

- Drug Design: It serves as a building block in the design of novel therapeutics targeting specific biological pathways .

Interaction studies involving Fmoc-3-(9-anthryl)-L-alanine have focused on its binding properties with various biomolecules. These studies often employ techniques such as:

- Fluorescence Spectroscopy: To assess binding affinities and interactions with proteins or nucleic acids.

- NMR Spectroscopy: To analyze conformational changes upon binding.

- Molecular Docking Studies: To predict potential interaction sites and affinities with target biomolecules .

Fmoc-3-(9-anthryl)-L-alanine shares structural similarities with various other amino acid derivatives. Below are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-L-Alanine | Basic structure of L-alanine | Widely used without additional functional groups |

| Fmoc-3-Chloro-L-Alanine | Contains a chlorine atom at the third position | Reactive chlorine allows for diverse modifications |

| Fmoc-Phenylalanine | Contains a phenyl group | Enhances aromatic interactions |

| Fmoc-Tryptophan | Contains an indole ring | Exhibits fluorescence and unique biological properties |

Uniqueness of Fmoc-3-(9-anthryl)-L-alanine

The primary distinction of Fmoc-3-(9-anthryl)-L-alanine lies in its unique anthracene moiety, which not only contributes to its photophysical properties but also enhances its hydrophobic interactions compared to other amino acid derivatives. This makes it particularly valuable in applications requiring specific binding affinities or structural stability in peptide formulations .

Fluorenylmethoxycarbonyl-3-(9-anthryl)-L-alanine is characterized by its complex molecular architecture that incorporates three distinct structural elements: the fluorenylmethoxycarbonyl protecting group, the L-alanine backbone, and the anthracene substituent. The compound possesses a molecular formula of C₃₂H₂₅NO₄ with a molecular weight of 487.55 grams per mole, and is identified by the Chemical Abstracts Service number 268734-27-6. The systematic International Union of Pure and Applied Chemistry name for this compound is (2S)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, which reflects its stereochemical configuration and functional group arrangement.

The molecular structure features the fluorenylmethoxycarbonyl group attached to the amino terminus of the L-alanine residue, providing base-labile protection that is essential for controlled peptide synthesis applications. The anthracene moiety is positioned at the 9-carbon of the anthracene ring system and linked to the alanine backbone through a methylene bridge, creating a unique side chain that significantly alters the compound's photophysical and chemical properties compared to natural amino acids. This structural arrangement results in a compound with enhanced hydrophobic character and distinctive fluorescent properties that make it valuable for specialized research applications.

The compound exhibits specific optical rotation values that confirm its stereochemical integrity, with reported values of [α]₂₀ᴅ = -33 ± 2° when measured at a concentration of 1 gram per 100 milliliters in dimethylformamide. These optical properties, combined with its high purity requirements of typically 95% or greater as determined by high-performance liquid chromatography, ensure consistent performance in research applications.

Table 1: Physical and Chemical Properties of Fluorenylmethoxycarbonyl-3-(9-anthryl)-L-alanine

Historical Development in Synthetic Chemistry

The development of fluorenylmethoxycarbonyl-3-(9-anthryl)-L-alanine is intrinsically linked to the broader evolution of fluorenylmethoxycarbonyl chemistry in peptide synthesis. The fluorenylmethoxycarbonyl protecting group was first introduced by Carpino in 1970 as a base-labile alternative to the acid-labile tert-butyloxycarbonyl group that dominated peptide synthesis at the time. This innovation represented a significant advancement in synthetic methodology, as it offered a chemically orthogonal protection strategy that utilized moderate base conditions for deprotection rather than the harsh acidic conditions required for tert-butyloxycarbonyl removal.

The commercial viability of fluorenylmethoxycarbonyl chemistry was significantly advanced by Novabiochem, which became the first company to manufacture and sell all twenty standard fluorenylmethoxycarbonyl amino acids in 1985. This commercial development was instrumental in creating the market shift from tert-butyloxycarbonyl-based solid-phase peptide synthesis to fluorenylmethoxycarbonyl-based methods. By the mid-1990s, studies conducted by the Peptide Synthesis Research Committee of the Association of Biomolecular Resource Facilities demonstrated that 98% of participating laboratories had adopted fluorenylmethoxycarbonyl chemistry, representing a dramatic transition from the 50% usage rate observed in 1991.

The specific development of anthracene-containing amino acid derivatives emerged from the recognition that aromatic amino acids with extended π-systems could provide unique photophysical properties for specialized applications. Research into anthracene-containing peptides has revealed that these compounds can exhibit enhanced photo-excited energy transfer properties, induced Cotton effects, and promoted photo-dimerization reactions when incorporated into peptide structures. These discoveries have driven the synthesis and commercialization of fluorenylmethoxycarbonyl-3-(9-anthryl)-L-alanine as a specialized building block for researchers working at the intersection of chemistry, materials science, and biotechnology.

Role in Modern Peptide and Material Science Research

Fluorenylmethoxycarbonyl-3-(9-anthryl)-L-alanine has established itself as a versatile building block in contemporary research across multiple scientific disciplines. In peptide synthesis applications, this compound serves as a key component in solid-phase peptide synthesis protocols, where its fluorenylmethoxycarbonyl protecting group enables precise control over peptide chain elongation while the anthracene moiety provides unique structural and electronic properties to the resulting peptides. The compound's integration into peptide structures has been shown to influence molecular assembly processes, with research demonstrating that anthracene-containing cyclic peptides can self-assemble into peptide nanotubes with distinctive electronic properties.

The fluorescent properties of the anthracene moiety make fluorenylmethoxycarbonyl-3-(9-anthryl)-L-alanine particularly valuable for developing fluorescent probes used in biological imaging applications. These probes enable researchers to visualize cellular processes in real-time by taking advantage of the compound's strong fluorescence and photostable characteristics. The anthracene group's ability to participate in π-π stacking interactions further enhances its utility in creating materials with specific optical and electronic properties.

In drug development research, fluorenylmethoxycarbonyl-3-(9-anthryl)-L-alanine has found applications in designing novel pharmaceutical candidates that leverage its ability to modify the pharmacokinetic properties of peptide-based therapeutics. Research has demonstrated that incorporation of anthracene-containing amino acids can significantly enhance the binding affinity of peptide-based protein-protein interaction inhibitors, with some studies showing the development of nanomolar binders to specific protein targets. This capability has made the compound valuable for medicinal chemistry applications where precise molecular recognition is required.

Table 2: Research Applications of Fluorenylmethoxycarbonyl-3-(9-anthryl)-L-alanine

The compound's applications extend into materials science, where its unique electronic properties contribute to the development of advanced materials such as organic light-emitting diodes. The anthracene moiety's contribution to light-emitting efficiency and device stability has made fluorenylmethoxycarbonyl-3-(9-anthryl)-L-alanine a valuable component in organic electronics research. Additionally, research into peptide nanotubes has shown that incorporation of anthracene-containing amino acids can create one-dimensional arrays of chromophores along nanotube structures, resulting in materials with distinctive piezoelectric and surface potential properties.

The bioconjugation applications of fluorenylmethoxycarbonyl-3-(9-anthryl)-L-alanine have facilitated the development of sophisticated biosensors and targeted drug delivery systems. The compound's ability to attach biomolecules to surfaces or other molecules has proven essential for creating diagnostic platforms and therapeutic delivery mechanisms that require precise molecular recognition and binding. Recent research has also explored the compound's potential in nanotechnology applications, particularly in creating nanoscale devices for sensor and electronic applications where the anthracene moiety's unique electronic properties provide functional advantages.

Fmoc-3-(9-anthryl)-L-alanine exhibits a complex molecular architecture characterized by the integration of three distinct structural components: the fluorenylmethoxycarbonyl protecting group, the L-alanine backbone, and the 9-anthryl substituent [1] [2]. The compound possesses the molecular formula C32H25NO4 with a molecular weight of 487.55 g/mol [1] [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(anthracen-9-yl)propanoic acid, which reflects its stereochemical configuration and functional group arrangement .

The fluorenylmethoxycarbonyl group serves as a base-labile amine protecting group that demonstrates remarkable stability toward acidic conditions while remaining sensitive to basic environments [20] [21]. This protecting group consists of a fluorenyl ring system connected through a methoxycarbonyl linker to the amino nitrogen of the alanine residue [21]. The fluorenyl moiety provides structural rigidity and contributes to the compound's photophysical properties through its extended aromatic system [20] [22].

The anthryl substituent, derived from anthracene, represents a polycyclic aromatic hydrocarbon consisting of three fused benzene rings [27]. This aromatic system is attached to the beta carbon of the alanine backbone, creating a unique amino acid derivative with enhanced photophysical characteristics [4] . The anthracene moiety exhibits characteristic blue fluorescence under ultraviolet radiation, with emission peaks typically observed in the 400-500 nanometer range [27].

The molecular interactions between the fluorenylmethoxycarbonyl group and the anthryl substituent are primarily governed by pi-pi stacking interactions [24]. These intermolecular forces arise from the overlapping of aromatic electron clouds and contribute significantly to the compound's solid-state organization and stability [24] [25]. The arrangement of these aromatic systems enables the formation of columnar structures through parallel pi-stacking, which influences both the physical properties and the crystalline behavior of the compound [24].

| Structural Component | Chemical Formula | Key Characteristics |

|---|---|---|

| Fluorenylmethoxycarbonyl Group | C15H11O2 | Base-labile, aromatic protecting group [20] |

| L-alanine Backbone | C3H7NO2 | Chiral amino acid core [1] |

| 9-anthryl Substituent | C14H9 | Fluorescent aromatic system [27] |

| Complete Molecule | C32H25NO4 | Molecular weight: 487.55 g/mol [1] |

Stereochemical Configuration and Chiral Characteristics

Fmoc-3-(9-anthryl)-L-alanine possesses a single chiral center located at the alpha carbon of the alanine residue, conferring S-configuration according to the Cahn-Ingold-Prelog priority rules [2] [11]. This stereochemical arrangement is consistent with the L-amino acid series, where the amino group occupies the left position when the molecule is viewed in Fischer projection with the carboxyl group at the top [4] [11].

The optical activity of Fmoc-3-(9-anthryl)-L-alanine has been characterized through specific rotation measurements. The compound exhibits a specific rotation of [α]D20 = -33 ± 2° when measured at a concentration of 1 g per 100 mL in N,N-dimethylformamide [4]. This negative rotation value indicates levorotatory behavior and confirms the L-configuration of the amino acid component [4].

The chiral purity of the compound is typically maintained at ≥98.5% as determined by chiral high-performance liquid chromatography analysis [4]. This high enantiomeric excess is crucial for applications in peptide synthesis where stereochemical integrity must be preserved throughout the synthetic process [13] [44]. The presence of the bulky anthryl substituent at the beta position creates additional steric constraints that influence the conformational preferences of the molecule [12].

Comparative analysis with the corresponding D-enantiomer, Fmoc-3-(9-anthryl)-D-alanine, reveals mirror-image optical rotation properties [10] [12]. The D-isomer exhibits a specific rotation of [α]D20 = +35 ± 2° under identical measurement conditions, demonstrating the expected enantiomeric relationship [10]. Both enantiomers maintain similar chemical reactivity patterns while displaying opposite optical rotation values [10] [12].

| Stereochemical Parameter | L-Enantiomer | D-Enantiomer |

|---|---|---|

| Absolute Configuration | S | R [12] |

| Specific Rotation ([α]D20) | -33 ± 2° (c=1, dimethylformamide) [4] | +35 ± 2° (c=1, dimethylformamide) [10] |

| Chiral Purity | ≥98.5% (chiral high-performance liquid chromatography) [4] | ≥98% (high-performance liquid chromatography) [10] |

| Chemical Abstracts Service Number | 268734-27-6 [1] | 268733-63-7 [10] |

Solubility, Stability, and Thermal Behavior

The solubility profile of Fmoc-3-(9-anthryl)-L-alanine reflects the dual nature of its hydrophobic aromatic components and hydrophilic amino acid functionality . The compound demonstrates good solubility in organic solvents, particularly in N,N-dimethylformamide, where it is commonly dissolved for optical rotation measurements and synthetic applications [4] . The presence of both fluorenyl and anthryl aromatic systems contributes to limited aqueous solubility due to the hydrophobic character of these extensive pi-electron systems .

To enhance solubility in polar aprotic solvents such as N,N-dimethylformamide, co-solvents including N-methyl-2-pyrrolidinone or 2,2,2-trifluoroethanol may be added at concentrations of 1-5% volume per volume . This solubilization strategy is particularly relevant for solid-phase peptide synthesis applications where complete dissolution is essential for efficient coupling reactions [31].

The thermal stability of Fmoc-3-(9-anthryl)-L-alanine has been characterized through melting point determination and thermal analysis [16] [28]. The compound exhibits a decomposition temperature range of 240-244°C, indicating substantial thermal stability under normal storage and handling conditions [16]. This thermal behavior is consistent with the robust nature of the aromatic ring systems and the stability of the carbamate linkage in the fluorenylmethoxycarbonyl protecting group [16] [28].

Storage stability requirements specify maintenance at 2-8°C to preserve chemical integrity over extended periods [6] [18] [29]. Under these conditions, the compound remains stable with minimal degradation, as evidenced by high-performance liquid chromatography purity assessments showing ≥95.0% purity retention [2] [6]. The recommended storage protocol involves protection from light and moisture to prevent photodegradation of the aromatic chromophores and hydrolysis of sensitive functional groups [29] [31].

The predicted boiling point of related anthryl compounds suggests exceptional thermal stability, with calculated values exceeding 750°C under standard atmospheric pressure [28]. The predicted density of the compound is approximately 1.311 ± 0.06 g/cm³, reflecting the substantial molecular weight and compact aromatic structure [28].

| Physical Property | Value | Measurement Conditions |

|---|---|---|

| Melting Point | 240-244°C (decomposition) [16] | Standard atmospheric pressure |

| Storage Temperature | 2-8°C [6] [29] | Long-term stability |

| Predicted Density | 1.311 ± 0.06 g/cm³ [28] | Calculated value |

| Predicted Boiling Point | 756.3 ± 55.0°C [28] | Calculated at 760 mmHg |

| Solubility Enhancement | 1-5% co-solvent addition | N-methyl-2-pyrrolidinone or 2,2,2-trifluoroethanol |

Crystallographic Analysis and Solid-State Symmetry Considerations

The solid-state structure of Fmoc-3-(9-anthryl)-L-alanine is characterized by the formation of ordered crystalline arrangements stabilized primarily through pi-pi stacking interactions between the aromatic ring systems [24] [25]. The compound typically appears as a white to light yellow powder in its crystalline form, indicating the presence of well-defined crystal domains with minimal impurities [6] [16].

Molecular packing arrangements in related fluorenylmethoxycarbonyl-containing compounds demonstrate the formation of columnar structures where aromatic rings adopt parallel orientations to maximize pi-stacking interactions [24]. In these assemblies, the fluorenylmethoxycarbonyl groups of adjacent molecules form columns of pi-stacked aromatic rings arranged in parallel fashion, creating a compact and dense hydrophobic core [24]. This organizational pattern is expected to be present in Fmoc-3-(9-anthryl)-L-alanine crystals due to the similar aromatic nature of both the fluorenyl and anthryl components.

The presence of the anthracene moiety introduces additional complexity to the crystal packing through potential excimer formation between adjacent molecules [23]. Intermolecular distances between anthracene units in related compounds range from 4.676 to 5.958 Angstroms, facilitating the formation of excimers that can influence the photophysical properties of the solid material [23]. These short intermolecular contacts contribute to the mechanochromic luminescence properties observed in similar anthracene-containing systems [23].

X-ray diffraction studies of related compounds show characteristic diffraction patterns with peaks corresponding to the layered molecular arrangements [23]. The terraced structures observed in atomic force microscopy of similar materials reveal step heights of approximately 1.8-2.1 nanometers, consistent with the molecular length of compounds containing both fluorenyl and anthryl aromatic systems [23].

The symmetry considerations in the crystal lattice are influenced by the chiral nature of the amino acid component, which prevents the formation of centrosymmetric space groups [34]. The L-configuration of the alanine residue introduces asymmetry that propagates throughout the crystal structure, potentially leading to the formation of chiral crystal forms with unique optical properties [34].

Hydrogen bonding patterns within the crystal lattice involve interactions between the carboxylic acid groups and the carbamate functionalities of adjacent molecules [24]. These intermolecular hydrogen bonds, combined with the pi-pi stacking interactions, create a three-dimensional network that stabilizes the crystalline structure and contributes to the thermal stability observed in differential scanning calorimetry measurements [24].

| Crystallographic Parameter | Characteristic Value | Reference System |

|---|---|---|

| Crystal Appearance | White to light yellow powder [6] [16] | Visual observation |

| Intermolecular Distance | 4.676-5.958 Å [23] | Anthracene-anthracene contacts |

| Molecular Step Height | 1.8-2.1 nm [23] | Atomic force microscopy |

| Packing Motif | Columnar pi-stacking [24] | Aromatic ring arrangements |

| Hydrogen Bonding | Carboxylic acid-carbamate interactions [24] | Intermolecular stabilization |

Solid-Phase Peptide Synthesis Protocols

Solid-phase peptide synthesis represents the predominant methodology for incorporating Fmoc-3-(9-anthryl)-L-alanine into peptide sequences [1] [2]. The technique involves the stepwise assembly of amino acids on an insoluble polymeric support, where the peptide chain grows from the carbon-terminal to nitrogen-terminal direction [3] [4]. The method provides significant advantages including simplified purification procedures, reduced manipulative losses, and compatibility with automated synthesis platforms [1] [5].

The fundamental SPPS cycle consists of sequential deprotection and coupling reactions. Following attachment of the initial amino acid to the resin support, each subsequent cycle involves removal of the nitrogen-alpha protecting group, thorough washing to eliminate excess reagents and byproducts, coupling of the next protected amino acid, and additional washing steps [1] [4]. This iterative process continues until the desired peptide sequence is complete, followed by simultaneous cleavage from the resin and side-chain deprotection [6].

For peptides containing Fmoc-3-(9-anthryl)-L-alanine, the substantial aromatic character of the anthracene moiety introduces specific considerations regarding aggregation propensity and coupling efficiency [2] [7]. The compound serves as a key building block in solid-phase peptide synthesis, particularly enabling the creation of complex peptide structures with high purity while introducing fluorescent properties for biological imaging applications [2] [7].

Fmoc Deprotection Mechanisms and Optimization

The Fmoc deprotection process follows a well-characterized two-step mechanism involving base-catalyzed removal of the acidic proton at the 9-position of the fluorene ring system, followed by beta-elimination that generates a highly reactive dibenzofulvene intermediate [8] [9]. This intermediate is immediately trapped by the secondary amine base to form stable adducts, driving the deprotection reaction to completion [8] [10].

Piperidine remains the most extensively utilized deprotection base, typically employed at concentrations of 20-30% volume/volume in dimethylformamide or N-methyl-2-pyrrolidone [8] [11]. The base effectively removes the Fmoc group through formation of a stable adduct with the dibenzofulvene byproduct, preventing unwanted side reactions with the substrate [12] [9]. However, piperidine usage presents regulatory challenges as it is classified as a controlled substance due to potential use in illegal drug synthesis [8].

Alternative deprotection reagents have been developed to address these limitations. Pyrrolidine has emerged as an effective substitute, offering advantages including a lower boiling point (87°C versus 106°C for piperidine) that facilitates evaporative removal and potentially enables wash-free synthesis protocols [13]. Studies demonstrate that pyrrolidine can achieve complete Fmoc removal at concentrations as low as 5% volume/volume when combined with elevated temperatures (80-110°C) and controlled evaporation conditions [13].

4-Methylpiperidine and piperazine represent additional alternatives that have shown comparable deprotection efficiency while offering improved safety profiles [8] [11]. The combination of piperazine with 1,8-diazabicyclo[5.4.0]undec-7-ene has demonstrated particularly rapid deprotection kinetics, achieving complete Fmoc removal in less than one minute while minimizing formation of deletion sequences and side products such as aspartimide derivatives [14].

3-(Diethylamino)propylamine has been identified as another viable alternative, particularly when employed in N-octyl-pyrrolidone solvent systems [15]. This combination provides effective deprotection while contributing to reduced process mass intensity, an important consideration for sustainable peptide synthesis [15].

The selection of optimal deprotection conditions requires consideration of multiple factors including reagent basicity, reaction kinetics, side product formation, and environmental impact [8] [11]. Kinetic studies reveal that deprotection efficiency correlates strongly with base nucleophilicity and the ability to form stable adducts with the dibenzofulvene intermediate [8]. For peptides containing Fmoc-3-(9-anthryl)-L-alanine, the extended aromatic system may influence deprotection kinetics through pi-stacking interactions, potentially requiring optimization of base concentration and reaction time.

Coupling Strategies for Anthracene Functionalization

The incorporation of Fmoc-3-(9-anthryl)-L-alanine into peptide sequences requires careful selection of coupling reagents and conditions to ensure efficient amide bond formation while preserving the integrity of the anthracene chromophore [2] [16]. The large, hydrophobic anthracene moiety can influence coupling efficiency through steric hindrance and altered solubility characteristics compared to natural amino acids.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) represents one of the most effective coupling reagents for incorporating anthracene-functionalized amino acids [16] [17]. The reagent generates highly reactive O-(7-azabenzotriazol-1-yl) active esters that demonstrate superior reactivity compared to conventional HOBt-based systems [16]. The enhanced reactivity derives from the lower pKa of HOAt relative to HOBt, combined with anchimeric assistance provided by the pyridine nitrogen [16].

COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate) and PyOxim (ethyl cyano(hydroxyimino)acetate) represent newer coupling reagents based on the Oxyma Pure leaving group [16]. These reagents offer advantages including absence of potentially explosive triazole components while maintaining coupling efficiency superior to traditional HOBt-based systems [16]. The Oxyma-based reagents demonstrate particular utility for hindered coupling reactions, making them well-suited for anthracene-containing substrates.

DIC (N,N'-diisopropylcarbodiimide) combined with HOBt or HOAt provides an economical alternative for routine coupling reactions [16] [17]. While generally less efficient than uronium-based reagents, the DIC/HOBt system offers advantages including ease of byproduct removal and reduced cost [18] [17]. For particularly challenging couplings involving Fmoc-3-(9-anthryl)-L-alanine, the addition of DMAP (4-dimethylaminopyridine) as an acyl transfer catalyst can significantly enhance coupling efficiency [17].

T3P (propylphosphonic anhydride) represents another effective coupling reagent, particularly advantageous for its mild reaction conditions and straightforward workup procedures [19]. The reagent generates acyl phosphate intermediates that demonstrate good reactivity while producing water-soluble byproducts that are easily removed through aqueous washing [19].

The optimization of coupling conditions for anthracene-functionalized amino acids typically involves extended reaction times (4-12 hours) and elevated temperatures to overcome potential aggregation and solubility limitations [2]. The use of chaotropic additives such as lithium chloride or elevated concentrations of N,N-diisopropylethylamine may be beneficial for disrupting secondary structure formation that can impede coupling efficiency [6].

Preactivation strategies, where the amino acid is activated with the coupling reagent prior to addition to the resin-bound peptide, can provide enhanced coupling efficiency for difficult substrates [20]. However, preactivation approaches require careful optimization to prevent decomposition of the activated species and ensure complete conversion.

Solution-Phase Synthetic Routes

Solution-phase peptide synthesis offers complementary approaches to solid-phase methods, particularly advantageous for the preparation of protected peptide fragments and specialized coupling reactions involving Fmoc-3-(9-anthryl)-L-alanine [21] [22]. While generally more labor-intensive than solid-phase approaches, solution-phase methods provide superior reaction monitoring capabilities and greater flexibility in reaction optimization.

The fundamental challenge in solution-phase synthesis involves the requirement for orthogonal protecting group strategies that enable selective deprotection and coupling while maintaining peptide solubility [21]. For peptides containing Fmoc-3-(9-anthryl)-L-alanine, the hydrophobic character of the anthracene moiety can significantly impact solubility in polar solvents, necessitating careful solvent selection and potentially requiring the use of organic cosolvents.

Contemporary solution-phase approaches have evolved to address traditional limitations through development of novel solvent systems and purification strategies [22]. One promising approach involves the use of perfluorocarbon solvents combined with fluorous-tagged reagents, enabling simplified purification through liquid-liquid extraction [22]. This methodology proves particularly valuable for peptides containing large hydrophobic residues such as Fmoc-3-(9-anthryl)-L-alanine.

The use of temporary protecting groups provides another avenue for solution-phase synthesis optimization [21]. 2-Chlorotrityl chloride resin can serve as a temporary carboxylic acid protecting group, enabling solution-phase coupling reactions followed by simple resin cleavage under mild acidic conditions [23]. This hybrid approach combines the advantages of solution-phase reaction control with simplified purification procedures.

Microwave-assisted solution-phase synthesis has demonstrated significant advantages for peptide bond formation involving sterically hindered amino acids [21]. The elevated reaction temperatures and enhanced mixing achieved under microwave conditions can overcome kinetic limitations associated with anthracene-containing substrates while maintaining selectivity and preventing racemization.

For specialized applications, enzymatic approaches using proteases in organic solvents provide an alternative route for peptide bond formation [21]. While generally limited to specific amino acid combinations, enzymatic coupling can offer advantages including mild reaction conditions and high selectivity, potentially beneficial for preserving the anthracene chromophore integrity.

Post-Synthetic Modifications and Derivatization Techniques

Post-synthetic modification strategies enable the introduction of diverse functional groups into peptides containing Fmoc-3-(9-anthryl)-L-alanine after completion of the primary synthesis [24] [25]. These approaches prove particularly valuable for introducing complex modifications that are incompatible with standard synthesis conditions or for generating libraries of peptide analogs from a common precursor.

Nucleophilic aromatic substitution represents one of the most widely employed post-synthetic modification strategies [24]. This approach utilizes convertible precursor nucleosides or amino acids containing good leaving groups that can be displaced by various nucleophiles [24]. For anthracene-containing peptides, this methodology enables introduction of additional functional groups while preserving the core chromophore structure.

The reaction proceeds through attack of the nucleophile on the electron-deficient aromatic system, with displacement of the leaving group generating the modified product [24]. Common leaving groups include aryl ethers, triazolyl groups, and halides, which can be displaced by primary amines, thiols, alcohols, and other nucleophiles under mild basic conditions [24]. The reaction efficiency depends on the electronic nature of the aromatic system and the nucleophilicity of the attacking reagent.

Cross-coupling reactions provide powerful tools for carbon-carbon bond formation in post-synthetic modification applications [24] [26]. Sonogashira coupling enables the attachment of alkyne-containing reagents to iodinated precursors, particularly useful for introducing spin labels, fluorophores, and other functional groups [24]. The reaction typically employs palladium catalysts with copper co-catalysts, although the metal components can present biocompatibility concerns for biological applications.

Stille coupling offers an alternative approach for carbon-carbon bond formation, utilizing organostannane reagents that can be coupled to halogenated precursors under palladium catalysis [24]. While effective for generating complex carbon frameworks, the toxicity of organotin reagents limits applications in biological systems.

Bioorthogonal chemistry has emerged as a particularly powerful approach for post-synthetic modification in biological contexts [27] [28] [29]. These reactions occur selectively between functional groups not naturally present in biological systems while maintaining biocompatibility and rapid kinetics [27] [28]. The most widely employed bioorthogonal reactions include copper-catalyzed azide-alkyne cycloaddition, strain-promoted azide-alkyne cycloaddition, and tetrazine ligation.

Copper-catalyzed azide-alkyne cycloaddition provides highly efficient and selective coupling between azide and alkyne functional groups [27] [29]. The reaction proceeds rapidly under mild conditions with excellent regioselectivity, generating stable triazole linkages [29]. However, copper toxicity limits applications in live cell systems, necessitating careful optimization of catalyst loading and reaction conditions.

Strain-promoted azide-alkyne cycloaddition eliminates the requirement for copper catalysis by utilizing strained cyclooctynes that react spontaneously with azides [27] [28] [29]. While slower than the copper-catalyzed variant, this approach offers excellent biocompatibility and has been successfully employed for labeling experiments in living cells and organisms [28] [29].

Tetrazine ligation represents the fastest bioorthogonal reaction currently available, with rate constants reaching 10⁶ M⁻¹s⁻¹ for optimized reagent pairs [27] [29]. The reaction between tetrazines and strained dienophiles proceeds rapidly under physiological conditions while generating stable pyrazine products [29]. This exceptional reactivity enables labeling of low-abundance targets and fast biological processes.

Oxime and hydrazone formation provide additional bioorthogonal options, particularly suitable for applications requiring reversible modification [27] [29]. These reactions between aldehydes or ketones and aminooxy or hydrazine reagents proceed under mild acidic conditions to generate stable but potentially reversible linkages [29].

The implementation of post-synthetic modification strategies requires careful consideration of reaction conditions, substrate compatibility, and purification requirements [24] [25]. For peptides containing Fmoc-3-(9-anthryl)-L-alanine, the photophysical properties of the anthracene chromophore must be preserved while introducing the desired modifications. This may require optimization of reaction solvents, temperatures, and reagent stoichiometry to prevent photodegradation or unwanted side reactions.

| Table 1: Fmoc Deprotection Reagents and Optimization Conditions | ||||||

|---|---|---|---|---|---|---|

| Reagent | Concentration (% v/v) | Solvent | Temperature (°C) | Reaction Time | Advantages | Limitations |

| Piperidine [8] [11] | 20-30 | DMF/NMP | RT-75 | 2-10 min | Standard protocol | Controlled substance, aspartimide formation |

| Pyrrolidine [13] | 5 | DMF/NMP | 80-110 | 2-5 min | Lower boiling point, evaporative removal | Requires optimization |

| 4-Methylpiperidine [8] | 5 | DMF/NMP | RT-75 | 2-10 min | Reduced aspartimide formation | Lower reactivity vs piperidine |

| Piperazine + DBU [14] | 0.1 M + 0.1 M | DMF | RT | <1 min | Rapid, reduced side reactions | Requires DBU co-base |

| DEAPA [15] | 10 | N-octyl-pyrrolidone | RT | 5-15 min | Safer alternative, reduced PMI | Limited commercial availability |

| Table 2: Coupling Reagents for Anthracene-Functionalized Amino Acid Assembly | ||||||

|---|---|---|---|---|---|---|

| Reagent | Active Species | Base Required | Reaction Time | Solvent Compatibility | Efficiency Rating | Cost Consideration |

| HATU [16] [17] | OAt ester | DIPEA | 2-6 h | DMF/DCM | Excellent | High |

| HBTU [16] | OBt ester | DIPEA | 2-6 h | DMF/DCM | Good | Moderate |

| PyBOP [16] | OBt ester | DIPEA | 2-6 h | DMF/DCM | Good | Moderate |

| DIC/HOBt [18] [17] | OBt ester | None | 4-12 h | DMF/DCM | Moderate | Low |

| COMU [16] | Oxyma ester | DIPEA | 2-4 h | DMF/DCM | Very Good | Moderate |

| TFFH [19] | Acyl fluoride | DIPEA | 1-4 h | ACN/DCM | Excellent | Moderate |

| Table 3: Post-Synthetic Modification and Derivatization Techniques | ||||||

|---|---|---|---|---|---|---|

| Strategy | Reactive Precursor | Reaction Partner | Reaction Conditions | Rate Constant (M⁻¹s⁻¹) | Biocompatibility | Applications |

| Nucleophilic Aromatic Substitution [24] | Halogenated/activated aromatics | Nucleophiles (amines, thiols) | Basic conditions, RT-60°C | 10²-10³ | Moderate | General functionalization |

| Sonogashira Coupling [24] | Iodo-nucleosides | Terminal alkynes | Pd catalyst, Cu co-catalyst | 10¹-10² | Poor (metals) | Spin labels, pyrenes |

| Click Chemistry (CuAAC) [27] [29] | Azide-modified peptides | Terminal alkynes | Cu catalyst, RT | 10²-10³ | Poor (Cu toxicity) | Bioconjugation |

| Copper-Free Click (SPAAC) [27] [28] [29] | Azide-modified peptides | Cyclooctynes | Metal-free, RT | 10⁻²-10⁰ | Excellent | Live cell labeling |

| Tetrazine Ligation [27] [29] | Tetrazine-modified peptides | Dienophiles | Metal-free, RT | 10³-10⁶ | Excellent | Fast bioorthogonal labeling |